

## **Application Notes and Protocols: Iodometric**

**Determination of Copper** 

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Compound of Interest		
Compound Name:	Copper iodate	
Cat. No.:	B078350	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## **Introduction and Principle**

lodometric titration is a highly accurate and widely used analytical method for the quantitative determination of copper. This method is a type of redox titration that involves the indirect titration of an oxidizing agent. In the case of copper analysis, cupric ions (Cu<sup>2+</sup>) are treated with an excess of potassium iodide (KI). The Cu<sup>2+</sup> ions oxidize the iodide ions (I<sup>-</sup>) to iodine (I<sub>2</sub>), and in the process, are reduced to cuprous iodide (CuI), which precipitates out of solution.[1][2]

The liberated iodine, which is stoichiometrically related to the amount of copper(II) present, is then titrated with a standardized solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>).[1][3] A starch solution is used as an indicator, which forms a deep blue-black complex with iodine.[1][3] The endpoint of the titration is reached when the blue color disappears, indicating that all the liberated iodine has reacted with the thiosulfate.[2]

The key chemical reactions are as follows:

- Reaction of Copper(II) with Iodide:  $2Cu^{2+}(aq) + 4I^{-}(aq) \rightarrow 2CuI(s) + I_2(aq)[1][2]$
- Titration with Sodium Thiosulfate:  $I_2(aq) + 2S_2O_3^{2-}(aq) \rightarrow 2I^{-}(aq) + S_4O_6^{2-}(aq)[2]$

## **Key Experimental Protocols**



A critical prerequisite for the accurate determination of copper is the use of a precisely standardized sodium thiosulfate titrant. Potassium iodate (KIO<sub>3</sub>), a primary standard, is typically used for this purpose.[4][5][6]

# Protocol 1: Standardization of Sodium Thiosulfate Solution

Objective: To accurately determine the concentration of a prepared sodium thiosulfate  $(Na_2S_2O_3)$  solution using potassium iodate  $(KIO_3)$  as a primary standard.

Principle: Potassium iodate, a strong oxidizing agent, reacts with excess potassium iodide in an acidic medium to liberate a known amount of iodine.[4] This liberated iodine is then titrated with the sodium thiosulfate solution.

Reactions: KIO<sub>3</sub> + 5KI + 3H<sub>2</sub>SO<sub>4</sub>  $\rightarrow$  3I<sub>2</sub> + 3K<sub>2</sub>SO<sub>4</sub> + 3H<sub>2</sub>O[4] 3I<sub>2</sub> + 6Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>  $\rightarrow$  6NaI + 3Na<sub>2</sub>S<sub>4</sub>O<sub>6</sub>[4]

Experimental Workflow for Standardization

Caption: Workflow for standardizing sodium thiosulfate solution.

Materials and Reagents:



Reagent/Apparatus	Specification	
Potassium Iodate (KIO₃)	Primary standard grade, dried at 110°C	
Sodium Thiosulfate (Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> ·5H <sub>2</sub> O)	Analytical grade	
Potassium Iodide (KI)	Analytical grade	
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Dilute (~1 M)	
Starch Indicator	1% (w/v) solution, freshly prepared	
Burette	50 mL, Class A	
Volumetric Pipette	10 mL or 25 mL, Class A	
Volumetric Flask	100 mL or 250 mL, Class A	
Erlenmeyer Flasks	250 mL	

#### Procedure:

- Preparation of 0.01 N Potassium Iodate: Accurately weigh approximately 0.356 g of dried KIO<sub>3</sub>. Dissolve it in deionized water and quantitatively transfer it to a 100 mL volumetric flask. Make up to the mark with deionized water.[4]
- Preparation of ~0.1 N Sodium Thiosulfate: Dissolve approximately 25 g of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>·5H<sub>2</sub>O in
  1 liter of freshly boiled and cooled deionized water.[4] Store in a dark bottle.
- Titration: a. Pipette 10.00 mL of the standard KIO<sub>3</sub> solution into a 250 mL Erlenmeyer flask. [4] b. Add approximately 2 g of KI and 5 mL of dilute H<sub>2</sub>SO<sub>4</sub>.[4] Swirl to mix and allow the flask to stand in the dark for about 10 minutes to ensure the complete liberation of iodine.[5] c. Titrate the liberated iodine with the prepared sodium thiosulfate solution until the dark brown color of the solution fades to a pale yellow.[1] d. Add 2-3 drops of starch indicator. The solution should turn a deep blue-black color.[1][4] e. Continue the titration dropwise until the blue color completely disappears, leaving a colorless solution.[4] f. Repeat the titration at least two more times to obtain concordant results.

## **Protocol 2: Iodometric Determination of Copper**



Objective: To determine the concentration of copper(II) ions in an aqueous sample.

Principle: As described in the introduction, Cu<sup>2+</sup> ions react with excess iodide to liberate iodine, which is then titrated with the standardized sodium thiosulfate solution from Protocol 1.

Experimental Workflow for Copper Determination

Caption: Workflow for the iodometric titration of a copper sample.

#### Materials and Reagents:

Reagent/Apparatus	Specification	
Standardized Sodium Thiosulfate	~0.1 N, from Protocol 1	
Copper(II) Sample Solution	Unknown concentration	
Potassium Iodide (KI)	Analytical grade	
Potassium Thiocyanate (KSCN)	Analytical grade	
Acetic Acid	Dilute	
Starch Indicator	1% (w/v) solution, freshly prepared	
Burette	50 mL, Class A	
Volumetric Pipette	10 mL, Class A	
Erlenmeyer Flasks	250 mL	

#### Procedure:

- Sample Preparation: Pipette 10.00 mL of the copper(II) solution into a 250 mL Erlenmeyer flask.[7] If the solution is not already acidic, add a few drops of dilute acetic acid to adjust the pH to approximately 3-4.[8]
- Reaction: Add about 4 g of solid KI to the flask.[1] Swirl gently to dissolve. A brown color will
  develop due to the liberated iodine, and a white precipitate of cuprous iodide (CuI) will form.
   [2]



• Titration: a. Immediately begin titrating with the standardized sodium thiosulfate solution.[1] b. Continue adding the titrant until the brown iodine color fades to a light, mustard-yellow.[1] c. Add 5 mL of starch indicator solution. The solution will turn dark blue.[1] d. To achieve a sharper endpoint, add about 2 g of potassium thiocyanate (KSCN). The KSCN displaces adsorbed iodine from the surface of the Cul precipitate, making it available for titration.[1][3] The blue color may intensify. e. Continue the titration drop-by-drop until the blue color completely disappears, leaving a milky pink or lavender hue against the white precipitate.[1] f. Record the final volume and repeat for concordant results.

## **Data Presentation and Calculations**

Quantitative Data Summary:

Parameter	Standardization (Protocol 1)	Copper Determination (Protocol 2)
Primary Standard	Potassium Iodate (KIO₃)	N/A
Titrant	Sodium Thiosulfate (Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> )	Standardized Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>
Analyte	Liberated Iodine (from KIO₃)	Liberated Iodine (from Cu <sup>2+</sup> )
Indicator	Starch	Starch
Endpoint Color Change	Blue to Colorless	Blue to Milky White/Lavender
Molar Ratio (Analyte:Titrant)	1 KIO3 : 6 Na2S2O3	2 Cu <sup>2+</sup> : 2 Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> (or 1:1)

#### Sample Calculation for Copper Concentration:

- Moles of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> used:
  - Moles = Molarity of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> × Volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (L)
- Moles of I<sub>2</sub> reacted:
  - ∘ From the stoichiometry ( $I_2 + 2S_2O_3^{2-} \rightarrow ...$ ), Moles of  $I_2 = 0.5 \times Moles$  of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>
- Moles of Cu<sup>2+</sup> in sample:



- From the stoichiometry (2Cu<sup>2+</sup> + 4I<sup>-</sup>  $\rightarrow$  ... + I<sub>2</sub>), Moles of Cu<sup>2+</sup> = 2 × Moles of I<sub>2</sub>
- Therefore, Moles of Cu<sup>2+</sup> = Moles of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>
- Concentration of Cu<sup>2+</sup> (g/L):
  - Concentration (g/L) = (Moles of Cu<sup>2+</sup> × Molar Mass of Cu) / Volume of Sample (L)

### Potential Interferences and Sources of Error

- Oxidizing Agents: Other oxidizing agents that can react with iodide, such as Iron(III), will
  interfere and lead to erroneously high results. This can be mitigated by adding complexing
  agents like fluoride or pyrophosphate to mask the Fe<sup>3+</sup>.[1]
- Loss of Iodine: Iodine is volatile and can be lost from the solution, leading to low results. This is minimized by performing the titration immediately after adding KI and in a cool solution.[1]
- pH Control: The pH of the solution is crucial. If it is too low (highly acidic), the atmospheric
  oxidation of excess iodide can occur. If it is too high, copper(II) may hydrolyze and
  precipitate as copper(II) hydroxide. The optimal pH is around 3.[3][8]
- Starch Indicator: The starch solution must be freshly prepared, as it is susceptible to
  decomposition.[1] It should also be added only when the iodine concentration is low (near
  the endpoint) to avoid the formation of a slowly dissociating iodine-starch complex, which
  can cause a diffuse endpoint.[3]

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- To cite this document: BenchChem. [Application Notes and Protocols: Iodometric Determination of Copper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078350#copper-iodate-in-iodometric-titration-for-copper-determination]

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